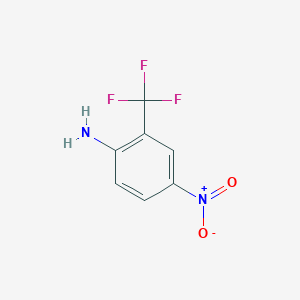

2-Amino-5-nitrobenzotrifluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)11/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTZLWVITTVZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153095 | |

| Record name | 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-01-7 | |

| Record name | 4-Nitro-2-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-α,α,α-trifluoro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitrobenzotrifluoride, also known as 4-nitro-2-(trifluoromethyl)aniline, is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its unique molecular structure, featuring an aniline core substituted with a strongly electron-withdrawing trifluoromethyl group and a nitro group, imparts specific reactivity and properties that make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in dye synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a ready reference for researchers.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 121-01-7 | [3][4] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [3] |

| Molecular Weight | 206.12 g/mol | [3] |

| Appearance | Yellow to brown crystalline powder | [3] |

| Melting Point | 90-92 °C | [4] |

| Boiling Point | 298.0 ± 35.0 °C (Predicted) | [3] |

| Density | 1.471 g/cm³ (Estimate) | [3] |

Chemical and Spectroscopic Properties

| Property | Value | Reference |

| pKa | -1.92 ± 0.36 (Predicted) | [3] |

| LogP | 3.30 | [5] |

| Solubility | While specific quantitative data is not readily available, it is expected to be sparingly soluble in water and more soluble in organic solvents like methanol, ethanol, and dimethylformamide based on its chemical structure and use in synthesis. | [6][7] |

| ¹H NMR (CDCl₃) | δ 8.40 (d, J=2.6 Hz, 1H), 8.18 (dd, J=9.0, 2.6 Hz, 1H), 6.77 (d, J=9.0 Hz, 1H), 4.9 (s, 2H) | [8] |

| ¹³C NMR | Data not fully available in search results. | [6] |

| IR (KBr) | Key peaks expected for N-H stretching (amine), N-O stretching (nitro group), and C-F stretching (trifluoromethyl group). | [9] |

| UV-Vis | Specific λmax and molar absorptivity data not available. Aromatic nitro compounds typically exhibit strong absorption in the UV region. | [9][10] |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are provided below.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

Procedure:

-

Ensure the this compound sample is dry and in a fine powder form.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 15-20°C below the expected melting point (90-92°C).

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Solubility (Qualitative)

A qualitative assessment of solubility in various solvents can be performed as follows.

Procedure:

-

Label a series of small test tubes with the names of the solvents to be tested (e.g., water, ethanol, methanol, acetone, toluene, hexane).

-

Add approximately 10-20 mg of this compound to each test tube.

-

Add 1 mL of the respective solvent to each test tube.

-

Vortex or shake each test tube vigorously for 1-2 minutes.

-

Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

-

For samples that do not dissolve at room temperature, gently heat the test tube in a warm water bath and observe any changes in solubility, noting if the compound dissolves upon heating and if it precipitates upon cooling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure.

Procedure:

-

Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample has completely dissolved; gentle warming or sonication may be necessary.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum, typically using a single pulse experiment. Standard parameters include a spectral width of 0-12 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

-

Process the spectra by applying a Fourier transform, phasing, and baseline correction.

-

Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Procedure:

-

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

-

ATR Method:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the powdered this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

KBr Pellet Method:

-

Thoroughly mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Procedure:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

-

Use a quartz cuvette with a 1 cm path length.

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

-

Place both cuvettes in the spectrophotometer.

-

Record a baseline spectrum with the solvent.

-

Measure the absorbance of the sample solution over a wavelength range of approximately 200-800 nm.

-

The wavelength at which the highest absorbance is recorded is the λmax.

Synthetic Application Workflow

This compound is a key starting material in the synthesis of monoazo dyes.[3] The general workflow involves a diazotization reaction followed by a coupling reaction with an electron-rich aromatic compound.

Caption: Workflow for the synthesis of an azo dye from this compound.

This workflow illustrates the two-stage process for producing azo dyes. In the first step, the primary amine of this compound is converted to a diazonium salt at low temperatures using nitrous acid (generated in situ from sodium nitrite and a strong acid).[11][12] This reactive intermediate is then immediately used in the second step, where it undergoes an electrophilic aromatic substitution with an electron-rich coupling partner, such as a substituted aniline or phenol, to form the stable azo dye.[12]

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 121-01-7 [m.chemicalbook.com]

- 4. 121-01-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. 5-Amino-2-nitrobenzotrifluoride (CAS 393-11-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. EP1085055A1 - Azo dyes, process for their preparation and their use for dyeing or printing hydrophobic fibre materials - Google Patents [patents.google.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. Diazotisation [organic-chemistry.org]

- 11. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 12. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

An In-depth Technical Guide to 2-Amino-5-nitrobenzotrifluoride (CAS 121-01-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-nitrobenzotrifluoride, a key chemical intermediate in various industrial and research applications. This document details its chemical and physical properties, spectroscopic data, synthesis and application protocols, and safety information. Furthermore, it explores the compound's general biological mechanism of action and outlines a typical experimental workflow for its evaluation.

Core Compound Information

This compound, also known by its systematic name 4-Nitro-2-(trifluoromethyl)aniline, is a highly functionalized aromatic compound.[1][2] Its structure, incorporating an amine group, a nitro group, and a trifluoromethyl substituent on a benzene ring, imparts specific reactivity and electronic properties, making it a valuable building block in organic synthesis.[1][2][3]

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 121-01-7 |

| Molecular Formula | C₇H₅F₃N₂O₂ |

| Molecular Weight | 206.12 g/mol |

| Appearance | Yellow to brown powder/crystal |

| Melting Point | 90-92 °C |

| Boiling Point | 298.0 ± 35.0 °C (Predicted) |

| Density | 1.503 g/cm³ |

| Synonyms | 4-Nitro-2-(trifluoromethyl)aniline, 4-Nitro-α,α,α-trifluoro-o-toluidine |

Spectroscopic Data

The structural characterization of this compound is supported by the following spectroscopic data.

| Spectroscopic Data | Details |

| ¹H NMR | Chemical shifts (ppm): 8.396 (d), 8.181 (dd), 6.770 (d), 4.9 (s, NH₂). Coupling constants (Hz): J(A,B)=2.6, J(B,C)=9.0.[4] |

| ¹³C NMR | Spectral data available, though specific peak assignments require further analysis.[5] |

| Infrared (IR) Spectroscopy | IR spectra are available, showing characteristic peaks for the functional groups present.[6][7] |

| Mass Spectrometry (MS) | Mass spectral data is available, confirming the molecular weight of the compound.[8] |

Synthesis and Applications

This compound is a versatile intermediate with significant applications in the pharmaceutical, agrochemical, and dye industries.[1][2][3]

Experimental Protocols

This protocol describes the synthesis of the title compound via ammonolysis of 2-chloro-5-nitrobenzotrifluoride.

Materials:

-

2-Chloro-5-nitrobenzotrifluoride

-

Aqueous ammonia solution

-

Organic solvent (e.g., ethanol, methanol)

-

Copper catalyst (optional)

Procedure:

-

In a high-pressure reactor, combine 2-chloro-5-nitrobenzotrifluoride with an excess of aqueous ammonia in an alcohol-based solvent.[9]

-

If desired, add a catalytic amount of a copper-containing catalyst.

-

Seal the reactor and heat the mixture to a temperature between 120-150°C.

-

Maintain the reaction at this temperature for a specified period, monitoring the reaction progress by a suitable analytical method (e.g., TLC, GC).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

The product, this compound, can be isolated by filtration and purified by recrystallization.

This compound is a key starting material for the synthesis of Flutamide, a non-steroidal antiandrogen drug.

Materials:

-

This compound

-

Isobutyryl chloride

-

1,2-dichloroethane (solvent)

-

N,N-dimethylacetamide (acid scavenger)

-

4-dimethylaminopyridine (DMAP, catalyst)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve this compound in 1,2-dichloroethane.

-

Add N,N-dimethylacetamide and a catalytic amount of DMAP to the solution.

-

Cool the mixture to 5-10°C.

-

Slowly add isobutyryl chloride dropwise to the cooled solution, maintaining the temperature between 5-10°C.

-

After the addition is complete, allow the reaction mixture to warm to 18-25°C and stir until the starting material is completely consumed.

-

Add water to the reaction mixture and heat to distill off the 1,2-dichloroethane.

-

The crude Flutamide will precipitate from the aqueous solution and can be collected by filtration.

-

Purify the crude product by recrystallization from ethanol to obtain the final Flutamide product.

This protocol outlines the use of this compound in the preparation of an azo dye intermediate via bromination.

Materials:

-

This compound

-

Bromine

-

Methanol

-

Aqueous sodium hydroxide solution

Procedure:

-

Dissolve this compound in methanol at room temperature.[6]

-

Slowly add a solution of bromine in methanol to the reaction mixture over a period of 2 hours.[6]

-

Stir the reaction mixture at room temperature for an additional 24 hours.[6]

-

Adjust the pH of the solution to 7-8 using a 30% aqueous sodium hydroxide solution.[6]

-

Dilute the mixture with water to precipitate the product.[6]

-

Collect the precipitated solid by suction filtration, wash with water, and dry under vacuum at 60°C to yield the brominated intermediate.[6]

Biological Activity and Mechanism of Action

While specific signaling pathways for this compound are not extensively documented, the biological activity of nitroaromatic compounds is generally understood to proceed through a process of metabolic activation.

The nitro group is a key pharmacophore that can be enzymatically reduced in biological systems.[1][10] This bioreduction is often a prerequisite for the compound's biological effects.[10] The process is typically catalyzed by nitroreductase enzymes, which can be either oxygen-sensitive (Type II) or oxygen-insensitive (Type I).[10]

The reduction of the nitro group proceeds through several reactive intermediates, including the nitroso and hydroxylamine derivatives.[4] These intermediates, along with the potential for generating reactive oxygen species (ROS) through futile cycling in the presence of oxygen, are thought to be responsible for the cytotoxic and mutagenic effects of some nitroaromatic compounds by causing damage to cellular macromolecules such as DNA.[1][11]

Experimental Workflow for Biological Screening

The evaluation of compounds like this compound and its derivatives in a drug discovery context typically follows a structured experimental workflow. This workflow is designed to assess the compound's biological activity, identify potential targets, and evaluate its safety profile.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a chemical fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a chemical intermediate of significant industrial and research importance. Its unique trifluoromethyl, nitro, and amino functionalities make it a versatile precursor for a range of valuable products, particularly in the pharmaceutical and dye industries. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization. Further research into the specific biological activities and metabolic pathways of this compound and its derivatives may unveil new therapeutic applications.

References

- 1. svedbergopen.com [svedbergopen.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound(121-01-7) 13C NMR [m.chemicalbook.com]

- 6. This compound(121-01-7) IR2 [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound [webbook.nist.gov]

- 9. 2-Amino-5-nitrobenzophenone(1775-95-7) 13C NMR [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Nitro-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 4-Nitro-3-(trifluoromethyl)aniline (CAS No. 393-11-3). This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the non-steroidal anti-androgen drug flutamide, and also finds applications in the development of agrochemicals and as a research tool in areas such as nitric oxide photodonors.

Molecular Structure and Properties

4-Nitro-3-(trifluoromethyl)aniline is a substituted aniline containing both a nitro (-NO₂) group and a trifluoromethyl (-CF₃) group attached to the benzene ring. These electron-withdrawing groups significantly influence the chemical reactivity and physical properties of the molecule.

The molecular structure is as follows:

Table 1: Physicochemical Properties of 4-Nitro-3-(trifluoromethyl)aniline

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1] |

| Molecular Weight | 206.12 g/mol | [1] |

| CAS Number | 393-11-3 | [1] |

| Appearance | Yellow to orange crystalline powder | [2] |

| Melting Point | 125-129 °C | [1] |

| Boiling Point | 326.4 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.503 g/cm³ | N/A |

| Solubility | Sparingly soluble in water. Soluble in DMSO and methanol. | N/A |

Spectroscopic Data

The structural features of 4-Nitro-3-(trifluoromethyl)aniline have been characterized by various spectroscopic techniques.

Table 2: Spectroscopic Data Summary

| Technique | Key Data and Observations | Source |

| ¹H NMR | (400 MHz, DMSO-d₆): δ 8.59 (d, J=2.7 Hz, 1H), 8.55 (dd, J=9.3, 2.7 Hz, 1H), 7.55 (br s, 2H, -NH₂), 7.32 (d, J=9.3 Hz, 1H). | [3] |

| ¹³C NMR | (100 MHz, DMSO-d₆): δ 151.8 (C), 135.0 (C), 128.7 (CH), 123.7 (q, J=5.9 Hz, C-CF₃), 121.7 (q, J=272.5 Hz, CF₃). | [3] |

| FT-IR (KBr) | ν (cm⁻¹): 3535, 3434 (N-H stretching), 1635 (N-H bending), 1592, 1520 (N-O stretching of NO₂), 1119 (C-F stretching). | [3][4] |

| Mass Spec. | MS (EI): m/z 206 (M⁺). | [5][6] |

Experimental Protocols

Synthesis of 4-Nitro-3-(trifluoromethyl)aniline

A common and efficient method for the preparation of 4-Nitro-3-(trifluoromethyl)aniline involves a three-step process starting from m-(trifluoromethyl)aniline.[7] This method is advantageous due to its high yield and relatively simple procedures.[7]

Experimental Workflow: Synthesis of 4-Nitro-3-(trifluoromethyl)aniline

References

- 1. 4-Nitro-3-trifluoromethyl aniline(393-11-3) 1H NMR [m.chemicalbook.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]

- 4. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Nitro-3-trifluoromethyl aniline(393-11-3) MS [m.chemicalbook.com]

- 6. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]

- 7. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]

IUPAC name for 2-Amino-5-nitrobenzotrifluoride

An In-depth Technical Guide to 4-Nitro-2-(trifluoromethyl)aniline

IUPAC Name: 4-Nitro-2-(trifluoromethyl)aniline Synonyms: 2-Amino-5-nitrobenzotrifluoride, 4-Nitro-α,α,α-trifluoro-o-toluidine[1][2] CAS Number: 121-01-7[1][3]

Introduction

4-Nitro-2-(trifluoromethyl)aniline is a highly functionalized aromatic compound of significant strategic value in the chemical industry.[3] Its structure, which incorporates an amine group, a nitro group, and a trifluoromethyl substituent on a benzene ring, imparts unique reactivity and electronic properties. These characteristics make it an indispensable building block for chemists in the synthesis of complex molecules. It is primarily utilized as a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, and advanced dyes and pigments.[3]

Chemical and Physical Properties

The physicochemical properties of 4-Nitro-2-(trifluoromethyl)aniline are summarized below. The compound typically appears as a yellow to brown crystalline powder.[4][5]

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1] |

| Molecular Weight | 206.12 g/mol | [1] |

| Melting Point | 90-92 °C | [5] |

| Boiling Point | 298.0 °C (Predicted) | [5] |

| Appearance | Yellow to brown powder | [5] |

| InChI Key | HOTZLWVITTVZGY-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C(F)(F)F)N | [2] |

Safety and Handling

4-Nitro-2-(trifluoromethyl)aniline is classified as harmful. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory masks, should be used when handling this compound to prevent exposure.[2]

| Hazard Information | Details | Reference |

| Signal Word | Warning | [2] |

| Pictogram | GHS07 (Exclamation mark) | [2] |

| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation) | [2] |

| Hazard Statements | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | [2] |

| Precautionary Statements | P261, P264, P280, P301+P312, P302+P352+P312, P304+P340+P312 | [2] |

| Storage Class | 11 (Combustible Solids) | [2] |

| Handling | Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area. Keep away from sources of ignition.[6] | |

| Storage | Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.[6] |

Applications in Synthesis

The trifluoromethyl, nitro, and amino groups make this compound a versatile intermediate for introducing these key functionalities into more complex molecules.

-

Pharmaceuticals: It serves as a crucial precursor for the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly noted in the development of anti-infective agents.[3]

-

Agrochemicals: In the agricultural sector, this compound is vital for the production of effective and targeted herbicides, insecticides, and fungicides.[3]

-

Dyes and Pigments: 4-Nitro-2-(trifluoromethyl)aniline is used in the synthesis of monoazo dyes. The synthesis involves the diazotization of the amine group, followed by a coupling reaction with various aromatic compounds such as naptholsulphonic acids and pyrazolones.[7]

Experimental Protocols: Synthesis

A high-yield method for the preparation of 4-Nitro-2-(trifluoromethyl)aniline is through the amination of 4-chloro-3-nitro-benzotrifluoride.

Objective: To synthesize 2-Nitro-4-trifluoromethylaniline via nucleophilic aromatic substitution.

Reaction Scheme: 4-chloro-3-nitro-benzotrifluoride + NH₃(aq) → 4-Nitro-2-(trifluoromethyl)aniline + HCl

Materials:

-

4-chloro-3-nitro-benzotrifluoride

-

Excess aqueous ammonia

-

Copper catalyst (optional)

-

Autoclave reactor

-

Filtration apparatus

-

Drying oven

Procedure:

-

Charge a high-pressure autoclave reactor with 4-chloro-3-nitro-benzotrifluoride and an excess of aqueous ammonia. A copper catalyst may be added to facilitate the reaction.[8]

-

Seal the reactor and heat the mixture to a temperature between 100°C and 120°C.[8]

-

Maintain the reaction at this temperature under constant stirring, monitoring the pressure inside the vessel.

-

After the reaction is complete (as determined by a suitable method like HPLC), cool the autoclave to room temperature.

-

Upon cooling, the product, 2-Nitro-4-trifluoromethylaniline, will crystallize out of the solution.[8]

-

Discharge the resulting suspension from the reactor.

-

Isolate the solid product by filtration.

-

Wash the filtered crystals thoroughly with water to remove any remaining mother liquor and inorganic byproducts.[8]

-

Dry the purified product in an oven. This process has been reported to yield the final product in high purity (>98%) and with a yield of up to 99%.[8]

Visualized Synthesis Pathway

The following diagram illustrates the synthetic route from 4-chloro-3-nitro-benzotrifluoride to the target compound.

Caption: Synthesis of 4-Nitro-2-(trifluoromethyl)aniline.

References

- 1. This compound [webbook.nist.gov]

- 2. 4-Nitro-2-(trifluoromethyl)aniline 98 121-01-7 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 121-01-7 [m.chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. This compound | 121-01-7 [amp.chemicalbook.com]

- 8. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of 5-Amino-2-nitrobenzotrifluoride (CAS Number: 393-11-3), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual workflows to support laboratory and research activities.

Core Physicochemical Data

The following tables summarize the key physical and chemical properties of 5-Amino-2-nitrobenzotrifluoride.

Table 1: General Properties of 5-Amino-2-nitrobenzotrifluoride

| Property | Value |

| Chemical Name | 5-Amino-2-nitrobenzotrifluoride |

| Synonyms | 4-Nitro-3-(trifluoromethyl)aniline |

| CAS Number | 393-11-3 |

| Molecular Formula | C₇H₅F₃N₂O₂ |

| Molecular Weight | 206.12 g/mol |

| Appearance | Yellow to orange-yellow crystalline powder |

Table 2: Melting Point of 5-Amino-2-nitrobenzotrifluoride

| Parameter | Temperature Range (°C) |

| Melting Point | 125 - 129 °C |

Table 3: Qualitative Solubility of 5-Amino-2-nitrobenzotrifluoride

| Solvent | Solubility |

| Water | Insoluble |

| Methanol | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

Experimental Protocols

Detailed methodologies for the determination of melting point and solubility are crucial for reproducible research. The following sections outline standard laboratory protocols.

Determination of Melting Point

The melting point of 5-Amino-2-nitrobenzotrifluoride can be accurately determined using the capillary method with a calibrated melting point apparatus.

Materials:

-

5-Amino-2-nitrobenzotrifluoride sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline 5-Amino-2-nitrobenzotrifluoride is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

A rapid heating rate (10-20 °C/minute) is initially used to determine an approximate melting range.

-

The apparatus is allowed to cool, and a fresh sample is prepared.

-

The sample is then heated to a temperature approximately 20 °C below the estimated melting point.

-

The heating rate is reduced to 1-2 °C/minute to allow for accurate observation.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point.

Determination of Thermodynamic Solubility (Shake-Flask Method)

For a compound with low aqueous solubility, the shake-flask method is a reliable technique to determine its thermodynamic solubility.

Materials:

-

5-Amino-2-nitrobenzotrifluoride sample

-

Selected solvents (e.g., water, methanol, DMSO)

-

Screw-cap vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of solid 5-Amino-2-nitrobenzotrifluoride is added to a series of vials, each containing a known volume of the desired solvent. The presence of excess solid is essential to ensure a saturated solution at equilibrium.

-

Equilibration: The vials are sealed and placed in an orbital shaker or on a magnetic stirrer maintained at a constant temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the vials are allowed to stand to let the excess solid settle. A sample of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved particles.

-

Quantification: The concentration of the dissolved 5-Amino-2-nitrobenzotrifluoride in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

HPLC: A calibration curve is generated using standard solutions of known concentrations. The filtered sample is then injected into the HPLC system, and its concentration is calculated based on the peak area.

-

UV-Vis Spectrophotometry: A calibration curve is prepared by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax) for the compound. The absorbance of the filtered sample is then measured, and its concentration is determined.

-

-

Data Reporting: The solubility is expressed in units such as mg/L, g/L, or mol/L.

Visualized Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Solubility Determination.

Synthesis of 2-Amino-5-nitrobenzotrifluoride from 2-chloro-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the valuable intermediate, 2-Amino-5-nitrobenzotrifluoride, from its precursor, 2-chloro-5-nitrobenzotrifluoride. This transformation is a critical step in the production of various active pharmaceutical ingredients and other specialty chemicals. This document provides detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow.

Introduction

This compound, also known as 4-nitro-2-(trifluoromethyl)aniline, is a key building block in organic synthesis. Its trifluoromethyl and amino functionalities make it a versatile precursor for the introduction of these critical moieties into more complex molecules. The most common and industrially viable route to this compound is through the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-5-nitrobenzotrifluoride with an amino group, typically using ammonia. This process, often carried out at elevated temperatures and pressures, is known as ammonolysis or amination.

Reaction Overview

The core transformation involves the displacement of a chloride ion from the aromatic ring by an ammonia molecule. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack, facilitating the reaction.

General Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data from various reported syntheses of this compound.

| Parameter | Example 1[1] | Example 2[1] | Example 3[2] | Example 4[2] |

| Starting Material | 2-chloro-5-nitrobenzotrifluoride | 2-chloro-5-nitrobenzotrifluoride | 2-chloro-5-nitrobenzotrifluoride | 2-chloro-5-nitrobenzotrifluoride |

| Reagents | 22% Aqueous Ammonia, Isopropanol | 24% Aqueous Ammonia | Liquefied Ammonia, Methanol | Liquefied Ammonia, Ethanol |

| Temperature | 180°C | 175°C | 200°C | 200°C |

| Pressure | 28 bar | 32 bar | Not Specified | Not Specified |

| Reaction Time | 5 hours | 7 hours | 20 hours | 20 hours |

| Yield | Not explicitly stated, but implies near quantitative | 91% | 95% | 94.9% |

| Purity | Not Specified | Melting Point: 126-127°C | 94.1% | 98.6% (after recrystallization) |

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of this compound.[1][2]

Protocol 1: Ammonolysis in Aqueous Ammonia[1]

Materials:

-

2-chloro-5-nitrobenzotrifluoride

-

24% Aqueous Ammonia solution

-

Steel Autoclave

-

Suction filtration apparatus

-

Vacuum drying oven

Procedure:

-

Charge a 5 L steel autoclave with 452 g of 2-chloro-5-nitrobenzotrifluoride and 2125 g of 24% aqueous ammonia solution.

-

Seal the autoclave and, with efficient stirring, heat the mixture to 175°C. A pressure of approximately 32 bar will develop.

-

Maintain the reaction at this temperature for 7 hours.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent the excess ammonia.

-

Filter the reaction mixture through a suction filter to collect the crystalline product.

-

The moist, crystalline product is this compound.

-

Dry the product in a vacuum drying oven to obtain the final, dry compound. The expected yield is approximately 375 g (91%).

Protocol 2: Ammonolysis in Alcoholic Ammonia[2]

Materials:

-

2-chloro-5-nitrobenzotrifluoride

-

Ethanol

-

Liquefied Ammonia

-

High-pressure reactor

-

Filtration apparatus

Procedure:

-

In a high-pressure reactor, combine 600 g of 2-chloro-5-nitrobenzotrifluoride and 600 g of ethanol.

-

Introduce 300 g of liquefied ammonia into the reactor.

-

Heat the mixture to 200°C and maintain the reaction for 20 hours.

-

After the reaction period, cool the reactor to 15°C.

-

Filter the resulting slurry to collect the product.

-

Wash the filter cake twice with 300 ml portions of ethanol.

-

The resulting product is this compound, with an expected yield of approximately 510 g (94.9%).

Purification: Recrystallization[2]

The crude this compound can be further purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of hot isopropanol.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Cool the mixture further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold isopropanol.

-

Dry the crystals under vacuum. A purity of up to 98.6% can be achieved.

Reaction Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Safety Considerations

This synthesis involves the use of high pressures, high temperatures, and corrosive and flammable materials. All experimental work should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The high-pressure autoclave should be operated according to the manufacturer's instructions and safety guidelines. Excess ammonia should be vented safely.

Conclusion

The synthesis of this compound from 2-chloro-5-nitrobenzotrifluoride via ammonolysis is a robust and high-yielding process. The reaction can be effectively carried out using either aqueous or alcoholic ammonia under high temperature and pressure conditions. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Proper safety precautions are paramount when performing this synthesis.

References

Chemical reactivity of the amino group in 2-Amino-5-nitrobenzotrifluoride

An In-depth Technical Guide to the Chemical Reactivity of the Amino Group in 2-Amino-5-nitrobenzotrifluoride

Introduction

This compound, also known as 4-nitro-2-(trifluoromethyl)aniline, is a highly functionalized aromatic compound with significant strategic value in the chemical industry. Its molecular structure, which incorporates an amino group, a nitro group, and a trifluoromethyl group on a benzene ring, provides a unique combination of electronic properties and reactivity. This makes it a crucial intermediate in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and advanced dyes and pigments.[1] The reactivity of the primary amino group is central to its utility as a building block, allowing for a variety of chemical transformations. This guide provides a detailed examination of the chemical reactivity of this amino group, complete with experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its characterization and for planning and monitoring chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₃N₂O₂ | [2] |

| Molecular Weight | 206.12 g/mol | [2][3] |

| Appearance | Yellow to brown crystalline powder | [4][5] |

| Melting Point | 90-92 °C | [4] |

| Boiling Point | 298.0 ± 35.0 °C (Predicted) | [4] |

| pKa | -1.92 ± 0.36 (Predicted) | [4] |

| ¹H NMR Chemical Shifts (ppm) | 8.396 (d), 8.181 (dd), 6.770 (d) | [6] |

| ¹H NMR Coupling Constants (Hz) | J(A,B) = 2.6 Hz, J(B,C) = 9.0 Hz | [6] |

| CAS Registry Number | 121-01-7 | [2] |

Core Reactivity of the Amino Group

The amino group in this compound is a versatile functional group that can undergo a variety of chemical transformations. The presence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the benzene ring significantly influences its reactivity, primarily by reducing the electron density of the aromatic system and the basicity of the amino group. The predicted pKa of -1.92 indicates that it is a very weak base.[4][7] Despite this, the amino group retains its nucleophilic character and can participate in several key reactions.

Caption: Key reactions of the amino group in this compound.

Diazotization and Subsequent Reactions

The transformation of the primary aromatic amino group into a diazonium salt is one of its most important reactions. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric or sulfuric acid.[8] The resulting diazonium salt is a versatile intermediate that can be used to introduce a variety of other functional groups into the aromatic ring.

Applications:

-

Synthesis of Azo Dyes: this compound undergoes diazotization and can then be coupled with various aromatic compounds such as N-hydroxyalkylamino-5-naphthols, pyrazolones, and N-(2-cyanoethyl)-N-(hydroxyalkyl)anilines to form monoazo dyes.[4][9]

-

Sandmeyer-type Reactions: The diazonium group can be replaced by a halide. For instance, this compound can be converted to 2-bromo-5-nitrobenzotrifluoride, a key intermediate for liquid crystal materials, through a low-temperature bromination reaction involving HBr and a copper catalyst.[5][10]

Caption: Generalized mechanism of the diazotization reaction.[11]

Experimental Protocol: Synthesis of 2-Bromo-5-nitrobenzotrifluoride [5][10]

This protocol involves two main steps: the synthesis of this compound and its subsequent conversion to the brominated product.

-

Synthesis of this compound: 2-Chloro-5-nitrobenzotrifluoride undergoes an ammonolysis reaction in an alcohol solvent (e.g., methanol, ethanol) in the presence of liquefied ammonia. The reaction is typically carried out at a high temperature, in the range of 120-250 °C (preferably 150-200 °C). The molar ratio of ammonia to the starting material is between 3 and 15.

-

Low-Temperature Bromination: this compound is then subjected to a low-temperature bromination reaction. This is carried out in an acidic solvent (e.g., formic acid, acetic acid, sulfuric acid) in the presence of HBr and a copper catalyst, preferably cuprous bromide. The reaction temperature is maintained between -10 °C and 15 °C (preferably 0-10 °C). The product, 2-bromo-5-nitrobenzotrifluoride, can be purified by recrystallization to achieve a high purity of over 99.5%.[5][10]

Caption: Workflow for the synthesis of 2-bromo-5-nitrobenzotrifluoride.

Acylation

The amino group of this compound can be readily acylated, for example, by reacting it with acetic anhydride to form the corresponding acetyl derivative.[12] This reaction is often used to protect the amino group during other transformations on the aromatic ring, such as nitration or halogenation, as the acetyl group can be removed later by hydrolysis.[13]

Nucleophilic Aromatic Substitution

The amino group can act as a nucleophile in substitution reactions. An example is the synthesis of bis(2-trifluoromethyl-4-aminobenzyl)amine (TAPI), where this compound reacts with 2-fluoro-5-nitrobenzotrifluoride.[5] In this reaction, the amino group of one molecule displaces the fluorine atom of the other in a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of bis(2-methyl-4-nitrobenzyl)amine (TNPI) [5]

-

Reaction Setup: Combine 4.12 g of 4-nitro-2-(trifluoromethyl)aniline (this compound), 4.18 g of 2-fluoro-5-nitrobenzotrifluoride, and 2.78 g of K₂CO₃ in 40.0 mL of DMAC in a three-neck flask equipped with a condenser under a nitrogen atmosphere.

-

Reaction Conditions: Heat the reaction mixture to 140 °C and maintain this temperature for 24 hours.

-

Workup: Pour the reaction liquid into 200.0 mL of deionized water to precipitate the product.

-

Purification: Rinse the precipitate repeatedly with deionized water and then dry it at 60 °C for 24 hours. This procedure yields bis(2-methyl-4-nitrobenzyl)amine (TNPI) with a reported yield of 94.9%.[5]

Potential for Catalytic Cross-Coupling Reactions

While specific examples for this compound are not prevalent in the provided search results, the amino group is generally amenable to catalytic cross-coupling reactions, such as Buchwald-Hartwig amination. These reactions are powerful methods for forming C-N bonds and could potentially be used to couple this compound with aryl halides or pseudohalides to create more complex molecular structures.[14] The development of such methodologies would further expand the synthetic utility of this important intermediate.

Conclusion

The amino group of this compound exhibits a rich and versatile chemical reactivity that is fundamental to its role as a key building block in organic synthesis. Its ability to undergo diazotization, acylation, and nucleophilic substitution allows for the introduction of a wide array of functional groups and the construction of complex molecules. The electronic-withdrawing nature of the nitro and trifluoromethyl substituents modulates this reactivity, presenting both challenges and opportunities for synthetic chemists. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals to effectively utilize this compound in the development of new pharmaceuticals, agrochemicals, and materials.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound CAS#: 121-01-7 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound(121-01-7) 1H NMR [m.chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride - Google Patents [patents.google.com]

- 11. byjus.com [byjus.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]

- 14. C–N bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 2-Amino-5-nitrobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Amino-5-nitrobenzotrifluoride (CAS No: 121-01-7), a crucial intermediate in pharmaceutical and dyestuff synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, detailed experimental protocols for acquiring such data are provided, alongside a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₅F₃N₂O₂, with a molecular weight of 206.12 g/mol . Its structure is characterized by a benzene ring substituted with an amino group, a nitro group, and a trifluoromethyl group, leading to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits signals in the aromatic and amine proton regions.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.40 | d | ~2.6 | H-6 |

| ~8.18 | dd | ~9.0, ~2.6 | H-4 |

| ~6.77 | d | ~9.0 | H-3 |

| ~4.9 | br s | - | -NH₂ |

Note: The chemical shifts and coupling constants are approximate and can vary slightly based on the solvent and experimental conditions.[1]

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. Due to the influence of the electron-withdrawing nitro and trifluoromethyl groups and the electron-donating amino group, the aromatic carbon signals are spread over a characteristic range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups through characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium | N-H stretching (primary amine) |

| 1600-1585 | Medium | C-C stretching (aromatic ring) |

| 1550-1475 | Strong | Asymmetric N-O stretching (nitro group) |

| 1360-1290 | Strong | Symmetric N-O stretching (nitro group) |

| 1335-1250 | Strong | C-N stretching (aromatic amine) |

| 1300-1100 | Strong | C-F stretching (trifluoromethyl group) |

Note: This table is based on characteristic IR absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Electron Ionization Mass Spectrum (EI-MS)

| m/z | Relative Intensity (%) | Plausible Fragment |

| 206 | 100 | [M]⁺ (Molecular Ion) |

| 186 | ~30 | [M - HF]⁺ |

| 176 | ~30 | [M - NO]⁺ |

| 160 | ~46 | [M - NO₂]⁺ |

| 140 | ~23 | [M - NO₂ - HF]⁺ |

| 128 | ~20 | [C₇H₄F₂N]⁺ |

| 113 | ~16 | [C₆H₄FN]⁺ |

Note: The fragmentation pattern is based on typical fragmentation of aromatic nitro compounds and trifluoromethyl-substituted aromatics.

Experimental Protocols

The following are representative protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Gently swirl or sonicate the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz NMR Spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: -2 to 12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0 to 200 ppm.

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Place a small amount of solid this compound powder directly onto the crystal surface.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

IR Spectrum Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

-

Mass Spectrum Acquisition (Electron Ionization - EI):

-

Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Inlet System: Direct insertion probe or GC inlet.

-

GC Column (if used): A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program (if GC is used): Start at a suitable temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 250 °C) to ensure elution of the compound.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Caption: Logical workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Core Characteristics of Nitro-Trifluoromethyl Anilines

Disclaimer: The nomenclature "4-Nitro-α,α,α-trifluoro-o-toluidine" is chemically ambiguous. This guide focuses on two plausible and well-documented isomers that fit the general structural description: 2-Nitro-4-(trifluoromethyl)aniline and 2-Nitro-6-(trifluoromethyl)aniline . These compounds are of significant interest to researchers, scientists, and drug development professionals due to the unique properties imparted by the trifluoromethyl and nitro functional groups.

Introduction

Nitro-trifluoromethyl anilines are a class of organic compounds that serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The presence of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it a valuable moiety in drug design.[2] The nitro group, a strong electron-withdrawing group, further influences the chemical reactivity of the aromatic ring and serves as a precursor for the introduction of other functional groups, most notably an amino group upon reduction.

This technical guide provides a comprehensive overview of the core characteristics of 2-Nitro-4-(trifluoromethyl)aniline and 2-Nitro-6-(trifluoromethyl)aniline, covering their physicochemical properties, synthesis, spectroscopic analysis, and applications in drug development.

Physicochemical Properties

The key physical and chemical properties of 2-Nitro-4-(trifluoromethyl)aniline and its isomer, 2-Nitro-6-(trifluoromethyl)aniline, are summarized in the table below for easy comparison.

| Property | 2-Nitro-4-(trifluoromethyl)aniline | 2-Nitro-6-(trifluoromethyl)aniline |

| CAS Number | 400-98-6[3] | 24821-17-8 |

| Molecular Formula | C₇H₅F₃N₂O₂[3] | C₇H₅F₃N₂O₂ |

| Molecular Weight | 206.12 g/mol [3] | 206.12 g/mol |

| Appearance | Yellow crystalline solid | Solid |

| Melting Point | 106 - 107 °C[4] | 48 - 52 °C |

| Boiling Point | Not readily available | 261.1 °C at 760 mmHg[] |

| Solubility | Soluble in many organic solvents | Not readily available |

| pKa | Not readily available | Not readily available |

Synthesis and Experimental Protocols

Synthesis of 2-Nitro-4-(trifluoromethyl)aniline

A common synthetic route to 2-Nitro-4-(trifluoromethyl)aniline involves the ammonolysis of 4-chloro-3-nitro-benzotrifluoride.[4]

Experimental Protocol:

-

Reaction Setup: A mixture of 4-chloro-3-nitro-benzotrifluoride, excess aqueous ammonia, and a copper catalyst (optional) is placed in a pressure reactor.[4]

-

Reaction Conditions: The reactor is heated to a temperature between 80°C and 150°C. The pressure will increase as the reaction proceeds.[4]

-

Reaction Monitoring: The reaction is monitored for the consumption of the starting material.

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the pressure is released. The crystalline product is collected by filtration.[4]

-

Purification: The crude product is washed with water and dried to yield 2-Nitro-4-(trifluoromethyl)aniline with high purity (>98%).[4]

Synthesis of 2-Nitro-6-(trifluoromethyl)aniline

The synthesis of 2-Nitro-6-(trifluoromethyl)aniline can be achieved through the nitration of 2-(trifluoromethyl)aniline, followed by separation of the isomers. An improved method involves a two-step process of acetylation followed by nitration to better control the regioselectivity.[6][7]

Experimental Protocol:

-

Acetylation: 2-(Trifluoromethyl)aniline is reacted with an acetylating agent (e.g., acetic anhydride) to protect the amino group.

-

Nitration: The resulting acetanilide is then nitrated using a nitrating mixture (e.g., nitric acid and sulfuric acid) under controlled temperature conditions. This step yields a mixture of nitro isomers.

-

Hydrolysis: The acetyl group is removed by acid or base hydrolysis to yield the desired nitroaniline isomers.

-

Isomer Separation: The mixture of 2-Nitro-6-(trifluoromethyl)aniline and other isomers is separated using techniques such as column chromatography or fractional crystallization.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of nitro-trifluoromethyl anilines.

General Experimental Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled experiment is typically used.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Data Acquisition: Analyze the sample using a mass spectrometer, typically with Electron Ionization (EI) or Electrospray Ionization (ESI), to determine the molecular weight and fragmentation pattern.

-

Expected Spectroscopic Data

| Spectroscopic Technique | 2-Nitro-4-(trifluoromethyl)aniline | 2-Nitro-6-(trifluoromethyl)aniline |

| ¹H NMR | Aromatic protons will appear in the range of 7.0-8.5 ppm. The amino protons will show a broad singlet. | Aromatic protons will be observed in the aromatic region. The amino protons will appear as a broad signal. |

| ¹³C NMR | Aromatic carbons will be in the 110-150 ppm range. The carbon attached to the CF₃ group will show a quartet due to C-F coupling. | Similar to the 4-nitro isomer, with distinct chemical shifts for the aromatic carbons due to the different substitution pattern. |

| ¹⁹F NMR | A singlet for the CF₃ group. | A singlet for the CF₃ group. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (approx. 3300-3500 cm⁻¹), C-H aromatic stretching (approx. 3000-3100 cm⁻¹), N-O stretching of the nitro group (asymmetric and symmetric, approx. 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-F stretching (approx. 1100-1300 cm⁻¹).[8] | Similar characteristic peaks to the 4-nitro isomer are expected. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z 206.[3] | The molecular ion peak (M⁺) at m/z 206. |

Applications in Drug Development and Medicinal Chemistry

Nitro-trifluoromethyl anilines are valuable building blocks in medicinal chemistry, primarily serving as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[9]

Intermediate in the Synthesis of Flutamide

4-Nitro-3-(trifluoromethyl)aniline, an isomer of the compounds discussed, is a key intermediate in the synthesis of Flutamide, a nonsteroidal antiandrogen drug used in the treatment of prostate cancer.[9][10] The trifluoromethyl group in Flutamide is crucial for its biological activity.[2]

Versatile Reactant in Heterocyclic Synthesis

2-Nitro-6-(trifluoromethyl)aniline is a versatile reactant for the preparation of benzimidazoles and quinoxalines through reductive heterocyclization and reductive coupling reactions, respectively.[] These heterocyclic scaffolds are prevalent in many biologically active molecules.

Safety and Handling

Nitro-trifluoromethyl anilines are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. These compounds are generally irritants and may be harmful if inhaled, ingested, or absorbed through the skin. For detailed safety information, consult the material safety data sheet (MSDS) for the specific compound.

Conclusion

2-Nitro-4-(trifluoromethyl)aniline and its isomers are important chemical intermediates with significant applications in medicinal chemistry and materials science. The strategic combination of the nitro and trifluoromethyl groups provides a unique set of properties that are leveraged in the synthesis of complex and biologically active molecules. A thorough understanding of their synthesis, properties, and handling is essential for their effective and safe utilization in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]

- 4. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis Technique of 2-Methyl-6-nitroaniline | Semantic Scholar [semanticscholar.org]

- 8. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols: 2-Amino-5-nitrobenzotrifluoride as a Pharmaceutical Intermediate

Introduction

2-Amino-5-nitrobenzotrifluoride, also known as 4-nitro-2-(trifluoromethyl)aniline, is a highly functionalized aromatic compound with significant strategic value in the pharmaceutical industry.[1] Its unique structure, incorporating an amine group, a nitro group, and a trifluoromethyl substituent on a benzene ring, makes it an essential building block for the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] This intermediate is particularly crucial in the development of non-steroidal antiandrogen drugs used in the treatment of prostate cancer.[3][4][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals, targeting researchers, scientists, and drug development professionals.

Key Applications

The primary application of this compound in the pharmaceutical sector is as a precursor for the synthesis of non-steroidal antiandrogens such as nilutamide, and as a key building block for intermediates in the synthesis of bicalutamide and enzalutamide. These drugs are pivotal in the management of prostate cancer.[3][4][7][8]

Synthesis of Nilutamide

Nilutamide is a non-steroidal antiandrogen used in the treatment of metastatic prostate cancer.[6] this compound (often referred to as 4-nitro-3-(trifluoromethyl)aniline in this context) is a direct precursor in several synthetic routes to nilutamide.

Precursor to Bicalutamide Synthesis

Bicalutamide is another widely used non-steroidal antiandrogen for treating prostate cancer.[4][5] While not a direct precursor, this compound is used to synthesize 4-amino-2-(trifluoromethyl)benzonitrile, a key intermediate in the production of bicalutamide.[9]

Precursor to Enzalutamide Synthesis

Enzalutamide is a second-generation non-steroidal antiandrogen for the treatment of castration-resistant prostate cancer.[7][10] Similar to its role in bicalutamide synthesis, this compound is a starting material for producing 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, a crucial reagent in the synthesis of enzalutamide.[10][11]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of pharmaceuticals and intermediates starting from this compound and its derivatives.

| Product/Intermediate | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Nilutamide | 4-nitro-3-trifluoromethylaniline, Compound with amino protecting group | - | - | 25-160 | - | High | [8] |

| 4-amino-2-(trifluoromethyl)benzonitrile | This compound | NaNO₂, CuCN | - | - | - | - | General knowledge |

| 4-isothiocyanato-2-(trifluoromethyl)benzonitrile | 4-amino-2-(trifluoromethyl)benzonitrile | Thiophosgene | Heptane | - | - | - | [11] |

| Enzalutamide | N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile | Pyridine | Dimethylacetamide | 60-90 | 24 | - | [11] |

| Bicalutamide | N-[4-cyano-3-(trifluoromethyl)-phenyl-]-3-[4-fluorophenylthio]-2-hydroxy-2-methyl-propionamide | m-chloroperbenzoic acid | CH₂Cl₂ | 25 | 5 | - | [9] |

Experimental Protocols

Protocol 1: Synthesis of Nilutamide from 4-Nitro-3-(trifluoromethyl)aniline

This protocol describes a general method for the synthesis of nilutamide from 4-nitro-3-(trifluoromethyl)aniline (this compound).

Materials:

-

4-nitro-3-trifluoromethylaniline (Formula I)

-

A compound of formula (II) with an amino protecting group (e.g., 2-aminoisobutyronitrile)

-

Phosgene (or a phosgene equivalent)

-

Appropriate solvent (e.g., Toluene)

-

Acid for hydrolysis (e.g., HCl)

Procedure:

-

Isocyanate Formation: In a suitable reaction vessel, dissolve 4-nitro-3-trifluoromethylaniline in an inert solvent like toluene. Carefully introduce phosgene gas or a phosgene equivalent at a controlled temperature to form the corresponding isocyanate intermediate (3-trifluoromethyl-4-nitrophenyl isocyanate).[]

-

Condensation Reaction: React the isocyanate intermediate with a protected amino compound, such as 2-aminoisobutyronitrile, in the same or a different solvent. This reaction forms a urea derivative.[]

-

Cyclization and Hydrolysis: The resulting intermediate is then subjected to acid hydrolysis (e.g., heating with hydrochloric acid) to facilitate ring closure and form the hydantoin ring of nilutamide.[]

-

Purification: The crude nilutamide is then purified by recrystallization from a suitable solvent to yield the final product.

Protocol 2: Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile (Intermediate for Bicalutamide and Enzalutamide)

This protocol outlines the conversion of this compound to a key benzonitrile intermediate.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Hydrochloric acid (HCl)

-

Appropriate solvent (e.g., water, DMF)

Procedure:

-

Diazotization: Suspend this compound in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C. Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

-

Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the CuCN solution. The reaction is often heated to drive it to completion. This will substitute the diazonium group with a nitrile group, yielding 4-nitro-2-(trifluoromethyl)benzonitrile.

-

Reduction of Nitro Group: The nitro group of 4-nitro-2-(trifluoromethyl)benzonitrile is then reduced to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal/acid reduction (e.g., Sn/HCl or Fe/HCl), to produce 4-amino-2-(trifluoromethyl)benzonitrile.

-

Purification: The final product is purified through extraction and recrystallization.

Protocol 3: Synthesis of Enzalutamide using 4-isothiocyanato-2-(trifluoromethyl)benzonitrile

This protocol describes a key step in the synthesis of enzalutamide.

Materials:

-

N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide (Formula 4)

-

4-isothiocyanato-2-(trifluoromethyl)benzonitrile (Formula 6)

-

Pyridine

-

Dimethylacetamide (DMA)

Procedure:

-

In a clean, dry reaction flask, combine N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide and pyridine.[11]

-

Add 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to the mixture.[11]

-

Heat the reaction mixture to approximately 60 °C with stirring for 24 hours.[11]

-

After 24 hours, cool the reaction mass to room temperature.[11]

-

The crude enzalutamide can then be isolated and purified through appropriate workup and recrystallization procedures.

Visualizations

Diagram 1: Synthetic Pathway of Nilutamide

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bicalutamide - Wikipedia [en.wikipedia.org]

- 5. Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nilutamide - Wikipedia [en.wikipedia.org]

- 7. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

- 8. CN114605331A - A kind of preparation method of nilutamide and intermediate thereof - Google Patents [patents.google.com]

- 9. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]

- 10. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]

- 11. WO2016038560A1 - Process for the preparation of enzalutamide - Google Patents [patents.google.com]

2-Amino-5-nitrobenzotrifluoride: A Versatile Building Block for Advanced Agrochemicals

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Amino-5-nitrobenzotrifluoride, also known as 4-nitro-2-(trifluoromethyl)aniline, is a pivotal chemical intermediate in the synthesis of a diverse range of agrochemicals.[1] Its unique molecular architecture, featuring an aniline backbone substituted with a nitro group and a trifluoromethyl group, provides a versatile platform for the development of potent herbicides, insecticides, and fungicides. The trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of the final active ingredient, making this building block particularly valuable in modern crop protection chemistry.

These application notes provide a comprehensive overview of the synthetic utility of this compound in the development of key agrochemicals. Detailed experimental protocols for the synthesis of representative compounds from each class are provided, along with a summary of their biological efficacy.

I. Herbicide Synthesis: The Case of Trifluralin

This compound serves as a key precursor for the synthesis of dinitroaniline herbicides, a class of pre-emergence herbicides that inhibit root growth by disrupting microtubule formation. A prominent example is Trifluralin, which is effective against a wide range of annual grasses and broadleaf weeds.

Synthetic Pathway Overview

The synthesis of Trifluralin from this compound involves a two-step process: dinitration followed by N-alkylation. The initial nitration of this compound yields the key intermediate, 2,6-dinitro-4-(trifluoromethyl)aniline. This intermediate is then alkylated with di-n-propylamine to produce Trifluralin.

Caption: Synthetic pathway for Trifluralin.

Experimental Protocols

Step 1: Synthesis of 2,6-Dinitro-4-(trifluoromethyl)aniline

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, carefully add a mixture of concentrated sulfuric acid and fuming nitric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add this compound to the nitrating mixture while maintaining the temperature below 10 °C.

-